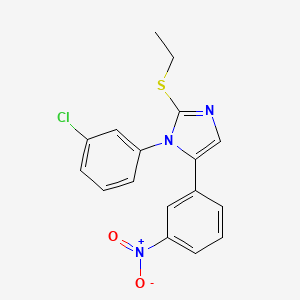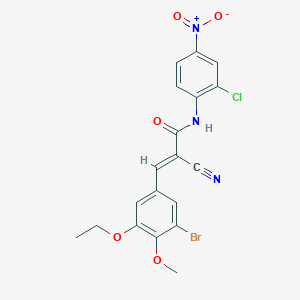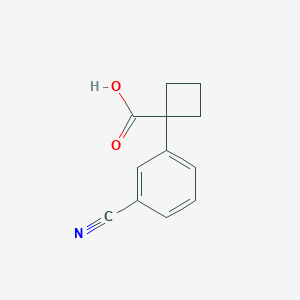![molecular formula C17H21N5O4S B2413947 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide CAS No. 2310038-85-6](/img/structure/B2413947.png)
5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)sulfonyl)-2-methoxybenzamide is a complex organic molecule characterized by a triazole ring, a sulfonyl group, and a bicyclic octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide typically involves multiple steps, starting with the construction of the triazole ring. This is followed by the formation of the bicyclic octane framework and the subsequent attachment of the sulfonyl and methoxybenzamide groups.
Industrial Production Methods: For large-scale production, industrial methods often optimize these reactions for yield and efficiency. Common strategies include high-pressure hydrogenation, controlled pH conditions for sulfonation, and precise temperature control for the attachment of the methoxybenzamide moiety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions at the triazole ring, leading to the formation of oxides.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it into a sulfide.
Substitution: The methoxy group on the benzamide ring can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogens (for example, chlorine, bromine) and bases.
Major Products:
Oxidation products may include oxo derivatives of the triazole ring.
Reduction may yield sulfide derivatives.
Substitution can result in halogenated benzamides.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure facilitates the study of stereochemical effects in organic reactions. Biology: Research focuses on its interaction with biological targets, especially in enzyme inhibition studies. Medicine: Investigated for its potential as a pharmacophore in drug development, particularly targeting neurological and antimicrobial pathways. Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The compound's effects are primarily through its interaction with molecular targets such as enzymes and receptors. The triazole ring and the sulfonyl group are crucial for binding affinity and specificity. These interactions often involve hydrogen bonding, van der Waals forces, and sometimes covalent bonding, leading to inhibition or modulation of the target's activity.
Comparison with Similar Compounds
1-(1H-1,2,4-triazol-1-yl)-4-(phenylsulfonyl)piperidine
3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
5-(sulfonyl)-2-methoxybenzamide derivatives
Properties
IUPAC Name |
2-methoxy-5-[[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-26-16-5-4-14(8-15(16)17(18)23)27(24,25)22-11-2-3-12(22)7-13(6-11)21-10-19-9-20-21/h4-5,8-13H,2-3,6-7H2,1H3,(H2,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKWRKYCIGUMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

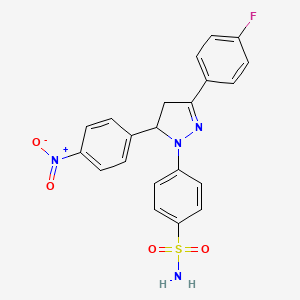

![4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413872.png)
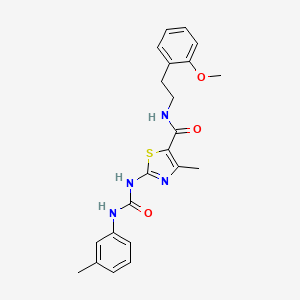

![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2413875.png)
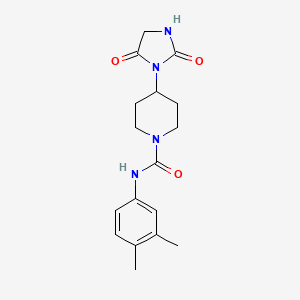
![4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2413878.png)
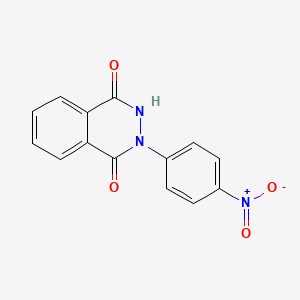
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)
